molecular formula C16H25ClN2O4 B2766178 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride CAS No. 1052417-18-1

3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride

Cat. No.: B2766178
CAS No.: 1052417-18-1
M. Wt: 344.84
InChI Key: WMPZDQKHQNVRSE-UHFFFAOYSA-N
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Description

    Starting Material: The methoxyphenoxy intermediate.

    Reaction: The intermediate is then reacted with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent (e.g., EDCI or DCC) to form the desired amide linkage.

  • Hydrochloride Salt Formation

      Starting Material: The free base of the compound.

      Reaction: The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

  • Industrial Production Methods

    Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride typically involves the following steps:

    • Formation of the Methoxyphenoxy Intermediate

        Starting Material: 4-methoxyphenol.

        Reaction: The phenol group is reacted with an appropriate halogenated compound (e.g., 3-chloropropionyl chloride) under basic conditions to form the methoxyphenoxy intermediate.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

        Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

        Products: Oxidation of the methoxy group can lead to the formation of corresponding quinones or carboxylic acids.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Conducted in anhydrous solvents at low temperatures.

        Products: Reduction of the amide group can yield corresponding amines.

    • Substitution

        Reagents: Nucleophiles like amines or thiols.

        Conditions: Typically performed in polar aprotic solvents.

        Products: Substitution reactions can modify the morpholine ring or the methoxyphenoxy group, leading to a variety of derivatives.

    Scientific Research Applications

    Chemistry

    In chemistry, 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

    Biology

    In biological research, this compound is often employed in studies involving enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

    Medicine

    Medically, this compound has potential applications in the development of therapeutic agents. Its structural features enable it to modulate biological pathways, making it a candidate for treating various diseases.

    Industry

    Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a key intermediate in the synthesis of high-value products.

    Mechanism of Action

    The mechanism of action of 3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the morpholine ring can enhance binding affinity through electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride

      • Similar in having a methoxyphenyl and morpholine group but differs in the core structure being a quinoline instead of a propanamide.
    • Acetic acid, 2-(3-methoxyphenoxy)-, 2-(4-morpholinyl)ethyl ester hydrochloride

      • Shares the methoxyphenoxy and morpholine groups but has an ester linkage instead of an amide.

    Uniqueness

    3-(4-Methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride is unique due to its specific combination of functional groups and its propanamide backbone. This unique structure provides distinct reactivity and binding properties, making it a valuable compound in various research and industrial applications.

    By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in their scientific endeavors.

    Properties

    IUPAC Name

    3-(4-methoxyphenoxy)-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H24N2O4.ClH/c1-20-14-2-4-15(5-3-14)22-11-6-16(19)17-7-8-18-9-12-21-13-10-18;/h2-5H,6-13H2,1H3,(H,17,19);1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WMPZDQKHQNVRSE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)OCCC(=O)NCCN2CCOCC2.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H25ClN2O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    344.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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